molecular formula C21H30N4O3 B1663691 1-Butyl-3-(3-hydroxypropyl)-8-(2,5-methanooctahydropentalene-3a-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 524944-72-7

1-Butyl-3-(3-hydroxypropyl)-8-(2,5-methanooctahydropentalene-3a-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B1663691
M. Wt: 386.5 g/mol
InChI Key: CIBIXJYFYPFMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potent and selective A1 adenosine receptor antagonist. Displays binding affinities of 0.12, 187, 552, 6500 and 2300 nM for rA1, hA2B, rA2A, rA3 and hA3 receptors respectively. 

Scientific Research Applications

Chromatography Techniques in Drug Analysis

Linagliptin, a drug chemically related to purine derivatives, has been analyzed using various chromatography techniques including high-performance thin-layer chromatography (HPTLC). The development of a stability-indicating HPTLC method to determine linagliptin and possible degradation products highlights the importance of chromatography in drug analysis and quality control (Rode & Tajne, 2021).

Heterocyclic Chemistry in Medicinal Chemistry

Compounds like 1,2-oxazines and 1,2-benzoxazines, structurally similar to the purine derivatives, play a significant role in heterocyclic chemistry. These compounds are synthesized via dehydration of dihydroxylated oxazines and have applications in medicinal chemistry due to their electrophilic properties and synthesis versatility (Sainsbury, 1991).

Methylated Purines in Biological Studies

The study of methylated purines like uric acid and xanthine in biological samples such as urinary stones provides insights into their roles in biological systems and disease pathology, such as urolithiasis (Safranow & Machoy, 2005).

Nucleobase Modifications and Drug Design

Modifications of nucleobases, nucleosides, and their analogues, such as by adding heteroaryl substituents, have significant implications in drug design. These modifications can alter activity and selectivity, leading to potential antiviral, antitumor, and other therapeutic effects (Ostrowski, 2022).

properties

IUPAC Name

1-butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-2-3-5-25-18(27)16-17(24(20(25)28)6-4-7-26)23-19(22-16)21-11-13-8-14(12-21)10-15(21)9-13/h13-15,26H,2-12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBIXJYFYPFMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C(N2)C34CC5CC(C3)CC4C5)N(C1=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470675
Record name PSB 36
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-8-(3-noradamantyl)-3-(3-hydroxypropyl)xanthine

CAS RN

524944-72-7
Record name PSB 36
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butyl-3-(3-hydroxypropyl)-8-(2,5-methanooctahydropentalene-3a-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
1-Butyl-3-(3-hydroxypropyl)-8-(2,5-methanooctahydropentalene-3a-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
1-Butyl-3-(3-hydroxypropyl)-8-(2,5-methanooctahydropentalene-3a-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
1-Butyl-3-(3-hydroxypropyl)-8-(2,5-methanooctahydropentalene-3a-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
1-Butyl-3-(3-hydroxypropyl)-8-(2,5-methanooctahydropentalene-3a-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
1-Butyl-3-(3-hydroxypropyl)-8-(2,5-methanooctahydropentalene-3a-yl)-3,7-dihydro-1H-purine-2,6-dione

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